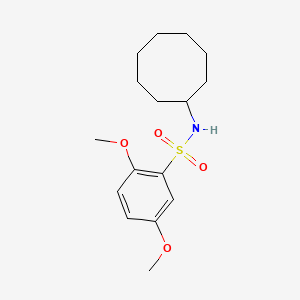
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as Nifurtimox, is an anti-parasitic drug that is used to treat Chagas disease caused by the protozoan parasite Trypanosoma cruzi. This drug was first synthesized in the 1960s and has since been used as a primary treatment for Chagas disease in many countries.
作用机制
The exact mechanism of action of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione generates reactive oxygen species (ROS) that cause oxidative damage to the parasite's DNA, leading to its death. The drug also inhibits the activity of the parasite's electron transport chain, which is essential for its survival.
Biochemical and Physiological Effects:
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects on the human body. It has been reported to cause oxidative stress, which can lead to DNA damage and cell death. It can also cause mitochondrial dysfunction, which can lead to apoptosis or programmed cell death. 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to have immunosuppressive effects, which can lead to increased susceptibility to infections.
实验室实验的优点和局限性
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It is also a potent anti-parasitic drug, making it a useful tool for studying parasitic diseases. However, 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several limitations. It is highly toxic and can cause severe side effects in humans. Therefore, caution must be exercised when handling and using this drug in lab experiments.
未来方向
There are several future directions for the study of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in the treatment of other parasitic diseases, such as leishmaniasis and malaria. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Further studies are also needed to fully understand the mechanism of action of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione and to develop safer and more effective drugs for the treatment of Chagas disease.
合成方法
The synthesis of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 5-nitroisatin with 2-amino-5-chloropyridine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione in its pure form.
科学研究应用
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In addition, recent studies have shown that 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has anti-cancer properties and can be used to treat various types of cancer. It has also been studied for its potential use in the treatment of other parasitic diseases such as leishmaniasis and malaria.
属性
IUPAC Name |
2-(5-chloropyridin-2-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O4/c14-7-1-4-11(15-6-7)16-12(18)9-3-2-8(17(20)21)5-10(9)13(16)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIDXSFYUWDXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)


![7-cyclopentyl-2-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684224.png)

![2-(2-methoxyethyl)-9-[(3-methoxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684226.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![3,6-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5684247.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5684262.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)
![1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5684282.png)